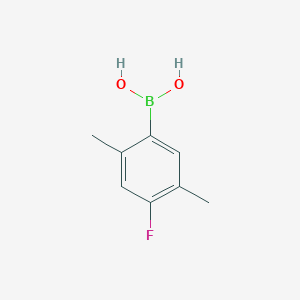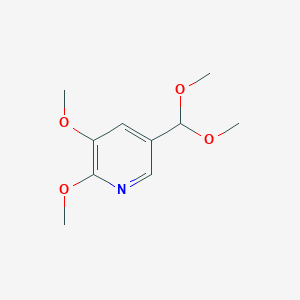
4-Fluoro-2,5-dimethylphenylboronic acid
Descripción general
Descripción
4-Fluoro-2,5-dimethylphenylboronic acid (FDMB) is a boronic acid derivative with unique properties and potential applications in various fields. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of boronic acids like FDMB has been discussed in various studies . One method involves the use of organoboron compounds as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular formula of FDMB is C8H10BFO2 . Its molecular weight is approximately 167.98 g/mol . The InChI code is 1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
FDMB is a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.Physical and Chemical Properties Analysis
FDMB has a molecular weight of 168.0 and a molecular formula of C8H10BFO2 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research on 4-Fluoro-2,5-dimethylphenylboronic acid often revolves around its role as a precursor or intermediate in the synthesis of complex organic molecules. For example, it is instrumental in the creation of fluorinated pyrrolidine derivatives, which are valuable in medicinal chemistry, specifically as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using a method that involves double fluorination, showcasing the compound's utility in preparing pharmacologically relevant structures with high yield and enantiomeric purity (Singh & Umemoto, 2011).
Building Blocks for Silicon-Containing Drugs
Another intriguing application is the development of organoboron compounds as potential building blocks for silicon-containing drugs. Compounds such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid demonstrate the synthetic versatility of organoboron compounds in cross-coupling reactions, like the Suzuki−Miyaura coupling, to produce molecules that could serve as scaffolds for drug development (Troegel et al., 2009).
Enantioselective Fluorosensing
In the field of analytical chemistry, derivatives of this compound have been explored for enantioselective fluorosensing. This involves the synthesis of complex molecules capable of detecting the chirality of certain compounds through changes in fluorescence, offering a novel approach for the analysis of enantiomeric purity in pharmaceuticals (Mei, Martin, & Wolf, 2006).
Fluoride Ion Sensing
Organoboron compounds, including those derived from this compound, have been used as Lewis acid receptors for fluoride ions. This application is particularly relevant in the development of sensing materials for detecting fluoride levels in various environments, indicating the compound's importance in environmental monitoring and analysis (Jańczyk et al., 2012).
Experimental Oncology
Further highlighting its versatility, phenylboronic acid derivatives, including those similar to this compound, have been investigated for their antiproliferative potential in cancer research. These studies aim to uncover new anticancer agents by exploring the structure-activity relationships of boronic acid compounds, demonstrating their potential utility in experimental oncology (Psurski et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-Fluoro-2,5-dimethylphenylboronic acid is the formation of carbon-carbon bonds in organic synthesis. This compound is a valuable building block in organic synthesis due to its ability to participate in Suzuki–Miyaura coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with various organic halides or triflates in Suzuki–Miyaura coupling reactions. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(4-fluoro-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEWNOKICGAJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674453 | |
| Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-10-1 | |
| Record name | B-(4-Fluoro-2,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)



![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)




![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

